molecular formula C8H10N2O B1289193 2-(Aminomethyl)benzamide CAS No. 63056-17-7

2-(Aminomethyl)benzamide

Cat. No.: B1289193
CAS No.: 63056-17-7
M. Wt: 150.18 g/mol
InChI Key: VZOQYVHEWHJIBG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzamide (CAS 63056-17-7) is a benzamide derivative with a molecular formula of C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . This compound features both an aminomethyl group and a benzamide group, a pharmacophore noted for its wide range of bioactivities in scientific literature . Benzamide-containing compounds are of significant interest in novel drug design and have been reported to exhibit various pharmacological effects, including acting as inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . Furthermore, research into related 2-aminobenzamide compounds has highlighted their potential as histone deacetylase (HDAC) inhibitors, a mechanism being explored for reversing gene silencing in certain neurological diseases . This makes this compound a valuable building block in medicinal chemistry and life science research for the development of new therapeutic agents. The product has a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . The available safety information indicates it may cause skin and eye irritation and may be harmful if swallowed . This product is intended for research and further manufacturing use only, and is not for direct human use .

Properties

IUPAC Name

2-(aminomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOQYVHEWHJIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623940
Record name 2-(Aminomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63056-17-7
Record name 2-(Aminomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Aminomethyl)benzamide can be synthesized through several methods. One common method involves the direct condensation of benzoic acids with amines in the presence of catalysts. For instance, the reaction between 2-aminomethylbenzoic acid and ammonia or primary amines can yield this compound. This reaction is typically carried out under mild conditions using solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as ultrasonic irradiation and the employment of solid acid catalysts. These methods offer advantages such as high yields, low reaction times, and eco-friendly processes. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to be an efficient and green method for the synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzamides with different functional groups.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzamides with hydroxyl or carboxyl groups, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Aminomethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may also act as an antioxidant by scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

2-Aminobenzamide (2-AB)

  • Structure: C₆H₅CONH₂ with an amino (-NH₂) group at the ortho position.
  • Key Differences: Lacks the aminomethyl (-CH₂NH₂) group, reducing its capacity for further alkylation or conjugation.
  • Applications: Widely used as a fluorescent tag in glycan analysis via hydrophilic interaction liquid chromatography (HILIC). Its smaller size compared to 2-(aminomethyl)benzamide makes it suitable for high-resolution glycan mapping .
  • Synthesis: Typically prepared via direct amidation of 2-aminobenzoic acid, avoiding the intramolecular cyclization issues seen in aminomethyl derivatives .

N-Alkylated Benzamides (e.g., 4-(Aminomethyl)-N-methylbenzamide)

  • Structure: Features alkylation at the amide nitrogen (e.g., -N-CH₃) and/or aminomethyl group.
  • Key Differences : Alkylation enhances hydrophobicity and alters conformational preferences. For example, N-methylation reduces hydrogen-bonding capacity, impacting foldameric properties in aromatic polyamides .
  • Applications : Used in foldamer design for materials science, where controlled folding is critical for mimicking biological macromolecules .

2-Acylaminobenzoic Acids

  • Structure: C₆H₅COOH with an acylamino (-NHCOR) group at the ortho position.
  • Key Differences : The carboxylic acid group introduces acidity (pKa ~2–3), limiting use in neutral pH applications.
  • Synthesis Challenges: Prone to intramolecular cyclization, forming benzoxazinone derivatives instead of desired amides, as observed in failed attempts to synthesize 2-acylamino-1-carboxyphenylbenzamides .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Benzamide Derivatives

Compound Solubility Reactivity Highlights Applications Key References
This compound Moderate in polar solvents (DMSO, water) Forms stable Schiff bases with aldehydes; undergoes glycan tagging via reductive amination Glycan profiling, bioconjugation
2-Aminobenzamide (2-AB) High in water Fluorescent labeling via reductive amination Glycan analysis, HPLC-based studies
N-Methyl-4-(aminomethyl)benzamide Low in water; soluble in acetone Resists hydrogen bonding; stabilizes foldamers Materials science, foldamer design
2-Acylaminobenzoic Acids Low in water Prone to cyclization (benzoxazinone formation) Limited due to synthesis challenges

Pharmacological and Industrial Relevance

  • Glycan Analysis: this compound derivatives outperform 2-AB in some tagging applications due to enhanced fluorescence stability and conjugation efficiency .

Biological Activity

2-(Aminomethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, therapeutic applications, and comparative analysis with similar compounds.

Target Interactions
this compound primarily acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression through chromatin remodeling. By binding to the active site of HDACs, this compound prevents the deacetylation of histones, leading to an open chromatin structure that enhances gene transcription. This mechanism is particularly significant in cancer biology, where altered gene expression is a hallmark of tumorigenesis.

Cellular Effects
The inhibition of HDACs by this compound induces cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have demonstrated that this compound can effectively trigger apoptotic pathways in MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent .

Stability and Degradation
Research indicates that this compound maintains stability under various laboratory conditions, which is essential for its long-term effects on cellular functions. In vitro studies have shown sustained inhibition of HDAC activity and prolonged alterations in gene expression profiles, suggesting its potential for chronic therapeutic applications.

Dosage Effects
The biological effects of this compound are dose-dependent. Lower doses have been shown to inhibit HDACs effectively without significant toxicity, making it a candidate for further development in cancer therapies.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Anticancer Activity : Its ability to induce apoptosis and inhibit tumor growth has been explored in several cancer models. For example, it has shown promising results against breast cancer cell lines by promoting cell death through apoptosis .
  • Antimicrobial Properties : This compound exhibits significant antimicrobial activity, making it a candidate for developing new antibacterial agents.
  • Neurotransmission Modulation : By inhibiting glycine transporter type-2 (GlyT2), this compound may influence neurotransmitter levels, potentially impacting conditions related to synaptic transmission.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

Compound NameKey FeaturesBiological Activity
2-AminobenzamideLacks aminomethyl groupModerate anticancer activity
3-Acetoxy-2-methylbenzamideAdditional functional groupsEnhanced antioxidant and antibacterial effects
4-(Aminomethyl)benzamidePotent against viral infections (Ebola, Marburg)Antiviral activity

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the growth of MDA-MB-231 cells through apoptosis induction. The IC50 values indicated a strong correlation between dosage and cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Activity : Research highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Neuropharmacological Effects : Inhibition of GlyT2 by this compound was shown to modulate glycine levels, influencing NMDA receptor activity and potentially offering therapeutic avenues for neurological disorders.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Aminomethyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic amidation. For example, Ethyl 2-(aminomethyl)benzoate derivatives are synthesized under reflux with ammonia or amines in ethanol, where solvent polarity and catalyst choice (e.g., palladium or nickel) critically impact yield. Reaction optimization should include controlled temperature (70–90°C) and inert atmospheres to prevent side reactions like oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and structure?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For fluorescent derivatives like 2-aminobenzamide (2-AB), LC with fluorescent detection (Ex: 330 nm, Em: 420 nm) provides high sensitivity, as validated in glycoprotein analysis studies .

Q. What are the critical safety considerations when handling this compound in laboratory experiments?

  • Methodological Answer : Use PPE (gloves, goggles) and ensure proper ventilation due to potential toxicity. Waste containing halogenated byproducts (e.g., dichlorophenyl derivatives) must be segregated and disposed via certified hazardous waste services. Contaminated glassware requires neutralization with 10% sodium bicarbonate before cleaning .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Systematic meta-analyses of assay conditions (e.g., cell lines, dosage) should be conducted. For example, inconsistencies in antitumor activity data may arise from variations in in vitro models (e.g., MCF-7 vs. HeLa cells). Validate findings using orthogonal assays (e.g., apoptosis markers vs. cytotoxicity tests) and cross-reference with structural analogs like 2-aminobenzimidazoles, which show similar pharmacological ambiguity .

Q. What experimental approaches are used to determine the role of this compound in glycan labeling, and how can protocol variability be minimized?

  • Methodological Answer : Standardize labeling protocols by pre-treating polysaccharides with hydrazine to expose reducing ends, followed by 2-AB derivatization at 65°C for 2–4 hours. Use internal standards (e.g., maltotriose-2-AB) to normalize fluorescence intensity across batches. Inter-laboratory variability can be reduced by adhering to guidelines from pharmaceutical quality standards, which specify LC-MS parameters for reproducible glycan profiling .

Q. In optimizing the catalytic synthesis of this compound, how should researchers design experiments to evaluate solvent and catalyst effects?

  • Methodological Answer : Employ a factorial design to test variables such as solvent polarity (DMF vs. THF), catalyst loading (5–20 mol%), and temperature. For Pd-catalyzed reactions, track intermediates via TLC and optimize ligand-catalyst ratios (e.g., 1:1.2 Pd/Ph3P) to suppress byproducts like over-alkylated amines. Post-reaction purification via column chromatography (silica gel, 5% MeOH/CH2Cl2) ensures high yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)benzamide
Reactant of Route 2
2-(Aminomethyl)benzamide

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